molecular formula C24H26N2O3 B11345726 2-butoxy-N-(4-methoxybenzyl)-N-(pyridin-2-yl)benzamide

2-butoxy-N-(4-methoxybenzyl)-N-(pyridin-2-yl)benzamide

Cat. No.: B11345726
M. Wt: 390.5 g/mol
InChI Key: QDAWNYJKNSUSOU-UHFFFAOYSA-N
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Description

2-Butoxy-N-(4-methoxybenzyl)-N-(pyridin-2-yl)benzamide is a benzamide derivative featuring a butoxy chain at the 2-position of the benzamide core, a 4-methoxybenzyl group, and a pyridin-2-yl substituent. Benzamides with pyridinyl and alkoxy substituents are frequently explored for pharmacological activities, including antitumor and antibacterial effects, as seen in compounds like N-[2-(1H-Benzoimidazol-2-yl)-phenyl]-4-butoxy-benzamide () and 2-methyl-N-((4-methylpyridin-2-yl)carbamothioyl)benzamide ().

Properties

Molecular Formula

C24H26N2O3

Molecular Weight

390.5 g/mol

IUPAC Name

2-butoxy-N-[(4-methoxyphenyl)methyl]-N-pyridin-2-ylbenzamide

InChI

InChI=1S/C24H26N2O3/c1-3-4-17-29-22-10-6-5-9-21(22)24(27)26(23-11-7-8-16-25-23)18-19-12-14-20(28-2)15-13-19/h5-16H,3-4,17-18H2,1-2H3

InChI Key

QDAWNYJKNSUSOU-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=CC=C1C(=O)N(CC2=CC=C(C=C2)OC)C3=CC=CC=N3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-butoxy-N-(4-methoxybenzyl)-N-(pyridin-2-yl)benzamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Benzamide Core: The initial step involves the formation of the benzamide core by reacting benzoic acid with an appropriate amine under dehydrating conditions.

    Introduction of the Pyridinyl Group: The pyridinyl group is introduced through a nucleophilic substitution reaction, where a pyridine derivative reacts with the benzamide intermediate.

    Attachment of the Methoxybenzyl Group: The methoxybenzyl group is attached via a Friedel-Crafts alkylation reaction, using a methoxybenzyl chloride and a Lewis acid catalyst.

    Addition of the Butoxy Group:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of robust catalysts to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-butoxy-N-(4-methoxybenzyl)-N-(pyridin-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reactive sites present in the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.

    Substitution: Halogenating agents like thionyl chloride (SOCl₂) or nucleophiles like sodium methoxide (NaOMe).

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce primary or secondary amines.

Scientific Research Applications

The compound exhibits a range of biological activities, primarily due to its structural features that allow interaction with various biological targets.

1. Antimicrobial Activity
Research has demonstrated that benzamide derivatives, including those with pyridine moieties, often show antimicrobial properties. For instance, compounds similar to 2-butoxy-N-(4-methoxybenzyl)-N-(pyridin-2-yl)benzamide have been evaluated for their effectiveness against Gram-positive and Gram-negative bacteria as well as fungal strains. The presence of specific substituents can enhance this activity significantly.

Case Study:
In a study evaluating the antimicrobial effects of related compounds, derivatives exhibited minimum inhibitory concentrations (MICs) ranging from 1.27 µM to 2.65 µM against various pathogens, indicating promising antimicrobial potential .

2. Anticancer Properties
The compound's potential as an anticancer agent has also been explored. Derivatives with similar structures have shown efficacy in inhibiting cancer cell proliferation.

Case Study:
A study on 2-mercaptobenzimidazole derivatives demonstrated that certain compounds had IC50 values as low as 4.53 µM against human colorectal carcinoma cell lines, suggesting that modifications to the benzamide structure can yield potent anticancer agents .

Pharmacokinetic studies are essential for assessing how the compound behaves in biological systems. Parameters such as absorption, distribution, metabolism, and excretion (ADME) are crucial for understanding its therapeutic potential.

Key Findings:

  • Absorption: The compound shows good solubility in organic solvents, which may facilitate absorption.
  • Metabolism: Initial studies suggest that metabolic pathways may involve hydroxylation and conjugation.
  • Excretion: Further studies are needed to determine the excretion pathways and half-life of the compound in vivo.

Mechanism of Action

The mechanism of action of 2-butoxy-N-(4-methoxybenzyl)-N-(pyridin-2-yl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below highlights key structural differences, synthetic routes, and biological activities of 2-butoxy-N-(4-methoxybenzyl)-N-(pyridin-2-yl)benzamide and its analogs:

Compound Name Substituents/Functional Groups Synthesis Method (Yield) Biological Activity Key Structural Features References
Target Compound 2-butoxy, 4-methoxybenzyl, pyridin-2-yl Not explicitly reported Not explicitly reported Long alkoxy chain, dual N-substituents -
N-[2-(1H-Benzoimidazol-2-yl)-phenyl]-4-butoxy-benzamide 4-butoxy, benzoimidazolyl-phenyl Multi-step synthesis (>30% overall) Antitumor Benzimidazole-phenylene linkage
N-(Pyridin-2-yl)-benzamide Pyridin-2-yl Fe2Ni-BDC catalyst (82% yield) Not reported Simple benzamide-pyridine hybrid
N-(4-Methylpyridin-2-yl)benzamide 4-methylpyridin-2-yl Fe2Ni-BDC catalyst (78% yield) Not reported Methyl-substituted pyridine
4-Bromo-N-(4-methoxy-2-nitrophenyl)-benzamide 4-bromo, 4-methoxy-2-nitrophenyl Comparison with nitroaniline derivatives Structural analysis focus Nitrophenyl and bromo substituents
2-Methyl-N-((4-methylpyridin-2-yl)carbamothioyl)benzamide 2-methyl, thiourea-linked 4-methylpyridin-2-yl Douglass method (excellent yields) Antibacterial (gram ± bacteria) Thiourea bridge, methyl groups
2-Ethyl-N-((4-methoxybenzoyl)oxy)benzamide 2-ethyl, 4-methoxybenzoyloxy Et3N, CH2Cl2, p-methoxybenzoyl chloride Not reported Ester linkage, methoxybenzoyl group

Structural Insights

  • Substituent Effects: The 4-methoxybenzyl group in the target compound could enhance solubility compared to bromo or nitro substituents ().
  • Crystallography : Analogs like 2-methyl-N-((4-methylpyridin-2-yl)carbamothioyl)benzamide () are characterized via X-ray crystallography, revealing planar benzamide cores and hydrogen-bonding networks. Similar analyses for the target compound would clarify conformational preferences.

Biological Activity

2-butoxy-N-(4-methoxybenzyl)-N-(pyridin-2-yl)benzamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a detailed examination of its biological activity, including its synthesis, pharmacological properties, and relevant case studies.

Chemical Structure

The compound can be described by the following structural formula:

C17H22N2O2\text{C}_{17}\text{H}_{22}\text{N}_2\text{O}_2

Synthesis

The synthesis of this compound typically involves the reaction of 4-methoxybenzylamine with a suitable benzoyl chloride derivative in the presence of a base. The butoxy group is introduced through alkylation reactions.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For example, derivatives with similar structural motifs have shown promising results against various cancer cell lines. In vitro assays indicated that some analogs exhibited IC50 values in the micromolar range, suggesting significant cytotoxicity against cancer cells while maintaining low toxicity to normal cells .

Anti-inflammatory Effects

Compounds with similar structures have also been evaluated for anti-inflammatory activity. A study on salicylamide analogs demonstrated that modifications to the benzamide structure could enhance anti-inflammatory effects, with IC50 values ranging from 0.121 to 0.145 mM, indicating moderate potency compared to standard anti-inflammatory drugs . This suggests that this compound may possess similar properties.

Study 1: Antileukemic Activity

A compound structurally related to this compound was tested for its ability to inhibit dihydroorotate dehydrogenase, a target in acute myelogenous leukemia (AML). The compound demonstrated an IC50 of 7.2 nM and showed pro-differentiating abilities in AML THP1 cells, indicating its potential as a therapeutic agent against leukemia .

Molecular docking studies have been conducted to understand the interaction of similar compounds with COX enzymes, which are critical in inflammation pathways. The docking results indicated that these compounds could bind effectively to COX-2, potentially leading to reduced inflammatory responses .

Data Table: Summary of Biological Activities

Activity TypeCompound AnalogIC50 (mM)Reference
AnticancerSimilar analog~1.5 - 5
Anti-inflammatorySalicylamide analog0.121 - 0.145
AntileukemicDihydroorotate inhibitor0.0072

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